5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, has been improved to achieve a high total yield of 79% using aminocyanacetamide as the starting material. This new method is environmentally friendly and suitable for industrial production, highlighting the compound's accessibility for further research and application in various fields (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is pivotal in determining their reactivity and potential applications. A novel approach to the synthesis of fully substituted 5-amino-4-carboxamidthiazoles employs a one-pot reaction sequence, demonstrating the versatility of thiazole derivatives in creating pharmacologically active compounds (Childers et al., 2013).
Chemical Reactions and Properties
5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, contributing to its versatility. For instance, the compound serves as a precursor for the synthesis of new thiazolo[4,5-e][1.2,4-triazolo][4,3-c]pyrimidines, demonstrating its utility in creating complex heterocyclic compounds with potential biological activity (Chattopadhyay et al., 2010).
Physical Properties Analysis
The physicochemical properties of 2-amino-5-carboxamide thiazole derivatives synthesized on solid phase indicate their potential for reasonable oral bioavailability, as determined by Lipinski's Rule. This suggests the compound's suitability for further development into orally administered drugs, provided their therapeutic relevance is established (Kim et al., 2019).
Chemical Properties Analysis
The chemical properties of 5-amino-2-(methylamino)-1,3-thiazole-4-carboxamide and its derivatives play a crucial role in their biological activity and application. For example, the synthesis and reactions of thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid lead to the creation of new heterocyclic polycyclic ensembles, showcasing the compound's capacity for generating biologically relevant structures (Belskaya et al., 2009).
Scientific Research Applications
properties
IUPAC Name |
5-amino-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-8-5-9-2(3(6)10)4(7)11-5/h7H2,1H3,(H2,6,10)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUMSCGUNURINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327585 |
Source
|
Record name | NSC667941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide | |
CAS RN |
52868-71-0 |
Source
|
Record name | 5-Amino-2-(methylamino)-4-thiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52868-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC667941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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